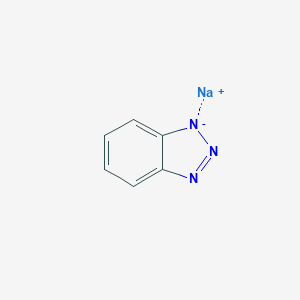

1H-Benzotriazole, sodium salt

Descripción general

Descripción

1H-Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3 . It is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and triazole . This white-to-light tan solid has a variety of uses, for instance, as a corrosion inhibitor for copper .

Synthesis Analysis

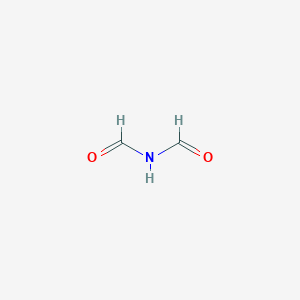

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular formula of 1H-Benzotriazole is C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical And Chemical Properties Analysis

1H-Benzotriazole has a molecular weight of 119.1240 . It is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 .Aplicaciones Científicas De Investigación

Synthetic Auxiliary in Organic Chemistry

1H-Benzotriazole is a versatile synthetic auxiliary endowed with a unique set of physicochemical properties . It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, and is sufficiently stable during the course of reactions .

Leaving Group in Organic Reactions

The benzotriazole fragment is known to behave as an excellent leaving group . This property is utilized in various organic reactions, enhancing the reactivity of the molecules .

Electron Donor or Acceptor

Benzotriazole can act as an electron-donating or an electron-withdrawing group . This dual character makes it a valuable component in the design of various organic compounds .

Anion Precursor

Benzotriazole can act as an anion precursor . This property is used in the synthesis of a variety of organic compounds .

Radical Precursor

Benzotriazole can also act as a radical precursor . This property is exploited in various radical reactions in organic chemistry .

Corrosion Inhibitor

Benzotriazole, sodium salt is used as a corrosion inhibitor in cooling water systems, antifreezes, engine oils, hydraulic fluids, metalworking fluids, and cleaning agents . It has been studied for its effect on the corrosion inhibition of mild steel in sulfuric acid .

Synthesis of Heterocyclic Skeletons

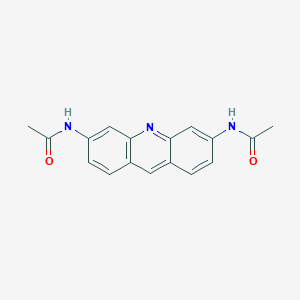

Benzotriazole methodology has been used for the construction of pharmacologically important heterocyclic skeletons . It has been successfully applied to the synthesis of six-membered nitrogen heterocycles such as 2-vinylpiperidines .

Catalyst in Organic Reactions

Due to its operational simplicity, benzotriazole has been explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions, such as the Baylis–Hillman reaction and various coupling reactions .

Mecanismo De Acción

Target of Action

1H-Benzotriazole, sodium salt, also known as Benzotriazole, sodium salt, is primarily used as a corrosion inhibitor . Its main target is the copper surface . The compound forms a stable coordination compound on the copper surface, preventing corrosion .

Mode of Action

Benzotriazole acts as a weak acid and a very weak Brønsted base . It can bind to other species, utilizing the lone pair electrons . When applied to a copper surface, it forms a stable coordination compound, behaving as a corrosion inhibitor .

Biochemical Pathways

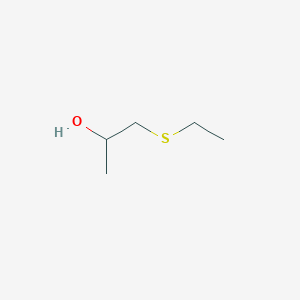

It’s known that benzotriazole can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based n,o-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .

Pharmacokinetics

It’s known that benzotriazole is soluble in water , which could influence its bioavailability.

Result of Action

The primary result of Benzotriazole’s action is the prevention of corrosion on copper surfaces . By forming a stable coordination compound on the copper surface, it inhibits the excessive corrosion of copper .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzotriazole. For instance, the reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of Benzotriazole . Furthermore, Benzotriazole is continuously emitted, finding its way through wastewater treatments, accumulating in subsoil and travelling through aquifers used for drinking water .

Safety and Hazards

Direcciones Futuras

Benzotriazole has been commonly employed as a leaving group and has been used extensively as a novel synthetic auxiliary . Much of its attractiveness lies in its ability to be introduced readily and easy to remove or displace during syntheses, as well as its ability to activate other parts of the molecule . Future research may focus on exploring these properties further and finding new applications for this versatile compound .

Propiedades

IUPAC Name |

sodium;benzotriazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3.Na/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCQWBKETUXWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N-]N=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065868 | |

| Record name | Sodium 1H-benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Benzotriazole, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

15217-42-2 | |

| Record name | 1H-Benzotriazole, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1H-benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1H-benzotriazolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

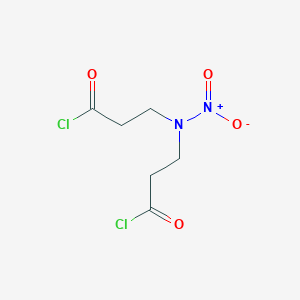

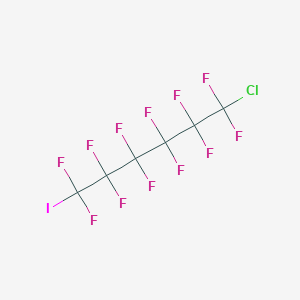

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1H-benzotriazole, sodium salt in the reactions described in the research paper?

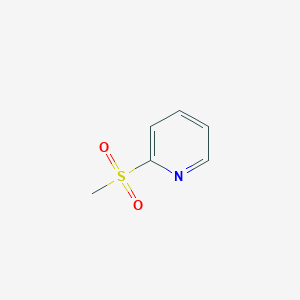

A1: The research paper demonstrates that 1H-benzotriazole, sodium salt acts as a nucleophile in reactions with 1-(N-acylamino)alkyltriarylphosphonium salts. [] This reaction leads to the formation of α-amidoalkylated benzotriazole derivatives. The reaction is facilitated by the weakened Cα-P+ bond strength in the phosphonium salt, allowing for efficient nucleophilic attack by the benzotriazole salt.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.